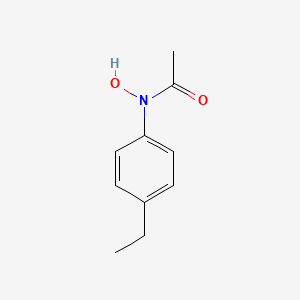

N-(4-ethylphenyl)-N-hydroxyacetamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H13NO2 |

|---|---|

Molecular Weight |

179.22 g/mol |

IUPAC Name |

N-(4-ethylphenyl)-N-hydroxyacetamide |

InChI |

InChI=1S/C10H13NO2/c1-3-9-4-6-10(7-5-9)11(13)8(2)12/h4-7,13H,3H2,1-2H3 |

InChI Key |

RQTIYOGWDGRMRI-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC=C(C=C1)N(C(=O)C)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Derivatization of N Hydroxyacetamides

Strategic Synthetic Routes to N-(4-acetylphenyl)-N-hydroxyacetamide and Analogues

The synthesis of N-(4-acetylphenyl)-N-hydroxyacetamide can be effectively achieved through distinct and strategic pathways. These routes are designed to build the molecule by forming key carbon-nitrogen and nitrogen-oxygen bonds, leveraging versatile intermediate compounds.

One prominent synthetic strategy involves the initial chloroacetylation of an aromatic amine, followed by a condensation reaction with a hydroxylamine derivative. This method establishes the core acetamide (B32628) structure early in the synthetic sequence. The synthesis begins with the chloroacetylation of 4-aminoacetophenone, which produces the crucial intermediate, N-(4-acetylphenyl)-2-chloroacetamide . This intermediate possesses a reactive chloro group that is ideal for subsequent nucleophilic substitution.

The key step in this pathway is the reaction of the N-(4-acetylphenyl)-2-chloroacetamide intermediate with hydroxylamine or its derivatives. The hydroxylamine acts as a nucleophile, displacing the chloride ion from the α-carbon of the acetamide group. This substitution reaction forms the N-hydroxyacetamide moiety. The reaction is typically carried out in a suitable solvent that can facilitate the dissolution of both reactants and accommodate the reaction conditions required for the nucleophilic substitution to proceed efficiently.

| Reactant 1 | Reactant 2 | Key Transformation |

| N-(4-acetylphenyl)-2-chloroacetamide | Hydroxylamine (or derivative) | Nucleophilic substitution |

To maximize the yield and ensure the high purity of the final N-(4-acetylphenyl)-N-hydroxyacetamide product, optimization of the reaction conditions is critical. Key parameters that are typically adjusted include the choice of solvent, reaction temperature, and the stoichiometry of the reactants. The presence of a base may be required to neutralize the hydrochloric acid generated during the condensation, thereby driving the reaction to completion and preventing potential side reactions. Careful control over these factors helps to minimize the formation of impurities and simplify the purification process, which may involve techniques such as recrystallization or chromatography.

An alternative and effective route to N-(4-acetylphenyl)-N-hydroxyacetamide utilizes N-(4-acetylphenyl)-2-cyanoacetamide as a key intermediate . This strategy leverages the reactivity of the cyano group, which serves as a precursor to the desired N-hydroxyacetamide functionality through a two-step process involving reaction with hydroxylamine followed by hydrolysis. Cyanoacetamide derivatives are versatile synthons in the synthesis of various heterocyclic systems due to their multiple reactive sites ekb.egresearchgate.net.

In this step, the cyano group of N-(4-acetylphenyl)-2-cyanoacetamide is functionalized by reacting it with hydroxylamine hydrochloride . The reaction is typically conducted in a protic solvent, such as ethanol, under reflux conditions. This process facilitates the formation of an intermediate amidoxime. The nucleophilic nature of the hydroxylamine allows it to attack the electrophilic carbon of the cyano group, initiating the transformation.

Table 1: Reaction Conditions for Amidoxime Formation

| Parameter | Condition |

| Reactant | N-(4-acetylphenyl)-2-cyanoacetamide |

| Reagent | Hydroxylamine Hydrochloride |

| Solvent | Ethanol |

| Temperature | 80°C (Reflux) |

| Duration | 6 hours |

Data derived from analogous reactions described in the literature .

Following the formation of the amidoxime intermediate, the final product, N-(4-acetylphenyl)-N-hydroxyacetamide, is obtained through acidic hydrolysis . This step is crucial for converting the intermediate into the target N-hydroxyacetamide. The hydrolysis is typically carried out using a dilute mineral acid, such as hydrochloric acid, at a moderately elevated temperature. This method has been shown to yield the final product in good purity, with an estimated yield of around 65% based on analogous reactions . Precise control over the acid concentration and temperature is necessary to prevent over-hydrolysis or other competing side reactions .

Table 2: Conditions for Acidic Hydrolysis

| Parameter | Condition |

| Intermediate | Amidoxime from previous step |

| Reagent | 2M Hydrochloric Acid (HCl) |

| Temperature | 60°C |

| Duration | 3 hours |

Data derived from analogous reactions described in the literature .

Direct Acetylation of Arylhydroxylamines

A primary and straightforward method for the synthesis of N-aryl-N-hydroxyacetamides, such as N-(4-ethylphenyl)-N-hydroxyacetamide, is the direct acetylation of the corresponding N-arylhydroxylamine. This reaction involves the introduction of an acetyl group onto the nitrogen atom of the hydroxylamine moiety.

The process typically utilizes an acetylating agent, with acetic anhydride being a common and effective choice. The reaction is generally carried out in a suitable solvent and may be facilitated by a base to neutralize the acetic acid byproduct. The lone pair of electrons on the nitrogen atom of the N-arylhydroxylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acetylating agent. This is followed by the elimination of a leaving group, resulting in the formation of the N-acetylated product.

For the specific synthesis of this compound, the precursor required would be N-(4-ethylphenyl)hydroxylamine. The reaction would proceed as follows:

Reaction Scheme for Direct Acetylation

| Reactant 1 | Reactant 2 | Product |

| :--- | :--- | :--- |

| N-(4-ethylphenyl)hydroxylamine | Acetic Anhydride | this compound |

| Structure | Structure | Structure |

| |

2O) |

COCH3) |

This method is often preferred due to its simplicity, relatively mild reaction conditions, and the ready availability of acetylating agents.

Palladium-Catalyzed Synthetic Pathways for Hydroxamic Acids

Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the formation of carbon-nitrogen bonds, and these methods can be adapted for the synthesis of hydroxamic acids. One such approach involves the carbonylation of aryl halides in the presence of a hydroxylamine derivative.

In a hypothetical palladium-catalyzed synthesis of this compound, a suitable starting material would be 4-ethyl-iodobenzene or 4-ethyl-bromobenzene. The reaction would involve the palladium-catalyzed insertion of carbon monoxide, followed by the coupling of the resulting acyl-palladium intermediate with a protected hydroxylamine, such as O-benzylhydroxylamine. Subsequent deprotection of the benzyl group would yield the desired N-hydroxyacetamide.

A general catalytic cycle for this type of reaction involves:

Oxidative Addition: The aryl halide oxidatively adds to a Pd(0) complex.

CO Insertion: Carbon monoxide inserts into the aryl-palladium bond to form an acyl-palladium complex.

Transmetalation or Nucleophilic Attack: The hydroxylamine derivative coordinates to the palladium center.

Reductive Elimination: The desired product is formed, regenerating the Pd(0) catalyst.

Key Components in Palladium-Catalyzed Synthesis

| Component | Example | Role in Reaction |

|---|---|---|

| Aryl Halide | 4-ethyl-iodobenzene | Source of the aryl group |

| Palladium Catalyst | Pd(PPh₃)₄ | Facilitates the cross-coupling reaction |

| Carbon Monoxide | CO gas | Source of the carbonyl group |

| Hydroxylamine Source | O-benzylhydroxylamine | Provides the N-hydroxy moiety |

| Base | Triethylamine | Neutralizes acidic byproducts |

This methodology offers a versatile route to hydroxamic acids from readily available aryl halides, allowing for a broad substrate scope.

Synthetic Approaches to Related Hydroxyacetamide Derivatives

The core N-hydroxyacetamide scaffold can be incorporated into more complex molecular architectures through various synthetic strategies. These methods often involve the construction of heterocyclic rings or the introduction of additional functional groups, leading to a diverse range of derivatives with potentially novel properties.

Condensation Reactions with Oxazolones for Triazolated Hydroxyacetamides

One approach to synthesize more complex hydroxyacetamide derivatives involves the use of oxazolones (also known as azlactones) as reactive intermediates. Oxazolones are five-membered heterocyclic compounds that can undergo ring-opening reactions with nucleophiles.

For the synthesis of triazolated hydroxyacetamides, an oxazolone can be reacted with a hydrazine derivative. The reaction typically proceeds through the nucleophilic attack of the hydrazine on the carbonyl group of the oxazolone, leading to ring opening and subsequent cyclization to form a triazole ring. If the starting oxazolone is appropriately functionalized with a group that can be converted to a hydroxyacetamide, this method can provide access to triazolated N-hydroxyacetamide derivatives. This multi-step process allows for the construction of complex heterocyclic systems containing the desired N-hydroxyacetamide functionality.

Acetoacetic Ester Condensation with Amines for Acetoacetamide Derivatives

The acetoacetic ester condensation is a classic method for the formation of β-keto esters and related compounds. This reaction can be adapted to synthesize acetoacetamide derivatives by reacting an acetoacetic ester, such as ethyl acetoacetate, with an amine.

In the context of this compound, a related acetoacetamide derivative could be synthesized by the condensation of ethyl acetoacetate with N-(4-ethylphenyl)hydroxylamine. The reaction involves the nucleophilic attack of the nitrogen atom of the hydroxylamine on the ester carbonyl group of the ethyl acetoacetate, leading to the displacement of the ethoxy group and the formation of the corresponding N-(4-ethylphenyl)-N-hydroxyacetoacetamide.

Reactants for Acetoacetic Ester Condensation

| Reactant 1 | Reactant 2 | Product Type |

| :--- | :--- | :--- |

| Ethyl acetoacetate | N-(4-ethylphenyl)hydroxylamine | N-Aryl-N-hydroxy-acetoacetamide |

| Structure | Structure | Structure |

| |

|

COCH2COCH3) |

This method provides a straightforward route to β-keto-N-hydroxyacetamides, which can be valuable intermediates for further chemical transformations.

Multi-step Syntheses of Indole-N-hydroxyacetamide Compounds

The indole nucleus is a privileged scaffold in medicinal chemistry, and its incorporation into N-hydroxyacetamide structures has been of significant interest. The synthesis of indole-N-hydroxyacetamide compounds typically involves a multi-step sequence.

A common strategy begins with a readily available indole derivative, such as indole-3-acetic acid. The carboxylic acid functionality can be activated, for example, by conversion to an acid chloride or by using a coupling agent, and then reacted with a protected hydroxylamine. The final step involves the deprotection of the hydroxyl group to yield the target indole-N-hydroxyacetamide.

General Steps for Indole-N-hydroxyacetamide Synthesis

| Step | Description | Key Reagents |

|---|---|---|

| 1 | Starting Material | Indole-3-acetic acid |

| 2 | Carboxylic Acid Activation | Thionyl chloride (SOCl₂) or a carbodiimide coupling agent |

| 3 | Coupling | O-protected hydroxylamine (e.g., O-benzylhydroxylamine) |

| 4 | Deprotection | Catalytic hydrogenation (e.g., H₂, Pd/C) |

This modular approach allows for the synthesis of a variety of indole-N-hydroxyacetamide derivatives by varying the indole starting material and the hydroxylamine component.

Synthesis of Sulfanyl-N-hydroxyacetamides

The introduction of a sulfur-containing functional group, such as a sulfanyl (thio) group, into the N-hydroxyacetamide structure can lead to compounds with distinct chemical and biological properties. The synthesis of sulfanyl-N-hydroxyacetamides can be achieved through several routes.

One approach involves the reaction of a halo-N-hydroxyacetamide with a thiolating agent. For instance, a 2-chloro-N-hydroxyacetamide derivative could be reacted with a thiol, such as thiourea followed by hydrolysis, or with a protected thiol followed by deprotection, to introduce the sulfanyl group.

Alternatively, a thiol-containing carboxylic acid can be coupled with a hydroxylamine derivative. For example, mercaptoacetic acid could be coupled with N-(4-ethylphenyl)hydroxylamine using standard peptide coupling reagents to afford 2-mercapto-N-(4-ethylphenyl)-N-hydroxyacetamide. The thiol group can be protected during the coupling reaction and subsequently deprotected if necessary.

This class of compounds expands the structural diversity of N-hydroxyacetamides, offering opportunities for further functionalization at the sulfur atom.

Challenges and Refinements in Synthetic Procedures

The synthesis of N-hydroxyacetamides, including this compound, involves specific challenges that necessitate refined procedural controls. Key among these are ensuring the stability of the N-hydroxy functionality, which can be sensitive to both oxidative and reductive conditions, and achieving high levels of purity. The methodologies must be optimized to prevent side reactions and facilitate the isolation of the target compound free from starting materials, reagents, and byproducts.

Achieving high purity is critical for the characterization and subsequent application of this compound. The purification strategy must effectively remove unreacted precursors, such as N-(4-ethylphenyl)hydroxylamine and acetylating agents, as well as any degradation products. Common and effective techniques include recrystallization and column chromatography.

Recrystallization is a primary method for purifying solid organic compounds. libretexts.orgmt.comillinois.edu The selection of an appropriate solvent system is crucial; the ideal solvent should dissolve the compound well at an elevated temperature but poorly at lower temperatures, while impurities should remain either soluble or insoluble at all temperatures. mt.com For N-aryl-N-hydroxyacetamides, solvent systems such as ethanol/water, ethyl acetate (B1210297)/hexane, or acetone/hexane are often effective. rochester.edu The process involves dissolving the crude product in a minimum amount of the hot solvent, followed by slow cooling to allow for the formation of well-defined crystals, which can then be isolated by filtration. libretexts.orgyoutube.com

Column Chromatography is another powerful purification technique, particularly for removing impurities with similar solubility profiles to the desired product. utwente.nlnih.govresearchgate.net Silica (B1680970) gel is a common stationary phase for the purification of moderately polar compounds like N-hydroxyacetamides. A gradient elution system, often starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or acetone), can effectively separate the target compound from less polar and more polar impurities. The progress of the separation is typically monitored by Thin-Layer Chromatography (TLC).

The following table summarizes common purification techniques applicable to N-hydroxyacetamides.

| Purification Technique | Principle | Common Solvents/Mobile Phases | Advantages | Challenges |

| Recrystallization | Difference in solubility of the compound and impurities at different temperatures. mt.com | Ethanol/Water, Ethyl Acetate/Hexane, Acetone/Hexane rochester.edu | Can yield very pure crystalline material; relatively simple and cost-effective for large scales. | Finding a suitable solvent can be time-consuming; potential for product loss in the mother liquor. |

| Column Chromatography | Differential partitioning of components between a stationary phase and a mobile phase. utwente.nl | Silica Gel with Hexane/Ethyl Acetate gradient | High resolution for separating complex mixtures; applicable to a wide range of compounds. | More time-consuming and expensive than recrystallization; requires larger volumes of solvent. |

While this compound itself is an achiral molecule, the broader class of N-hydroxyacetamides is of significant interest in asymmetric synthesis, where controlling stereochemistry is paramount. Hydroxamic acids are valuable as chiral ligands for metal-catalyzed stereoselective reactions. libretexts.orgmasterorganicchemistry.comnih.gov Their potential as chiral ligands was recognized for their high affinity for various metal ions, creating chiral catalytic complexes that can induce asymmetry in reactions. libretexts.orgnih.govresearchgate.net

The synthesis of chiral N-hydroxyacetamide derivatives requires stereocontrolled methods. This can be achieved by:

Using Chiral Starting Materials: Employing an enantiomerically pure N-aryl hydroxylamine or a chiral acylating agent.

Asymmetric Catalysis: Creating stereocenters during the synthesis using a chiral catalyst.

Hydroxamic acids, due to the presence of carbon groups on the carbonyl and nitrogen atoms, can be designed to possess chirality, making them suitable for asymmetric induction. libretexts.orgmasterorganicchemistry.com For instance, researchers have designed and synthesized C2-symmetric bis-hydroxamic acid (BHA) ligands which have demonstrated high activity and stereoselectivity in metal-catalyzed epoxidation reactions, in some cases surpassing established methods like the Sharpless Asymmetric Epoxidation. libretexts.orgnih.govresearchgate.net These chiral ligands form coordination complexes with transition metals, creating a chiral environment that directs the stereochemical outcome of the reaction. researchgate.net

The table below presents examples of reaction types where chiral hydroxamic acid ligands are used to control stereochemistry.

| Asymmetric Reaction | Metal Catalyst | Role of Chiral Hydroxamic Acid | Achieved Outcome |

| Epoxidation of Allylic Alcohols | Vanadium (V) | Forms a chiral V-BHA complex that directs the stereoselective delivery of oxygen. libretexts.orgnih.gov | High enantioselectivity (up to 94% ee) in the formation of chiral epoxides. libretexts.org |

| Epoxidation of Homoallylic Alcohols | Zirconium (Zr), Hafnium (Hf) | Acts as a chiral ligand to create an asymmetric catalytic environment. libretexts.orgnih.gov | Production of uniquely functionalized chiral epoxides with good yields. libretexts.org |

| Epoxidation of Single Olefins | Molybdenum (Mo) | Forms a chiral Mo-BHA catalyst for asymmetric oxygen transfer. libretexts.orgnih.gov | Enables asymmetric epoxidation of previously challenging unfunctionalized olefins. |

Chemical Reactivity and Transformations of N-Hydroxyacetamides

The chemical reactivity of this compound is characterized by the interplay of the N-hydroxyacetamide functional group and the substituted aromatic ring. The N-hydroxy group can undergo oxidation, while the amide's acetyl group can be targeted for reduction. The 4-ethylphenyl ring is susceptible to electrophilic substitution, with its reactivity and regioselectivity governed by the electronic properties of both the N-hydroxyacetamide and the ethyl substituents.

The oxidation of N-aryl-N-hydroxyacetamides can proceed through different pathways depending on the oxidant and reaction conditions. Oxidation can occur at the nitrogen atom of the hydroxamic acid moiety or on the aromatic ring.

Oxidation of the N-hydroxy group often leads to the formation of unstable N-acetoxy-N-arylaminyl radicals or nitroxide radicals. These reactive intermediates are of interest in mechanistic studies and can participate in further transformations.

Oxidation of the aromatic ring to a quinone derivative is a more complex transformation. For a compound like this compound, direct oxidation to a quinone is not straightforward. However, if the aromatic ring contains hydroxyl groups (i.e., a catechol or hydroquinone structure), oxidation to a quinone or quinone imine becomes a facile process. For example, the oxidation of related o-aminophenols is a known route to generate reactive o-quinone imines. nih.gov This transformation can be achieved with various oxidizing agents, including hypervalent iodine reagents or metal-based oxidants. nih.gov Similarly, the oxidation of catechol-containing molecules, such as the dopamine metabolite DOPAL, readily produces semiquinone radicals and ortho-quinones. organic-chemistry.org Therefore, if this compound were biochemically or chemically hydroxylated on the aromatic ring, subsequent oxidation could lead to quinone imine species, which are often highly reactive electrophiles. researchgate.netnih.govmdpi.com

| Starting Material Type | Oxidizing Agent | Product Type | Significance |

| o-Aminophenol | (Diacetoxyiodo)benzene (DAIB) | o-Quinone Imine nih.gov | Generation of a reactive intermediate for cycloaddition reactions. nih.gov |

| 3,4-Dihydroxyphenylacetaldehyde (DOPAL) | Tyrosinase, NaIO₄ | Semiquinone Radical, o-Quinone organic-chemistry.org | Formation of reactive species implicated in cellular toxicity. organic-chemistry.org |

| N-Aryl Hydroxylamine | Peroxidases, Spontaneous Oxidation | Quinone Imine researchgate.net | Bioactivation pathway leading to reactive electrophiles. researchgate.net |

The reduction of the acetyl group in this compound to yield N-(2-hydroxyethyl)-N-(4-ethylphenyl)hydroxylamine is a challenging transformation due to the presence of multiple reducible sites. Strong reducing agents typically used for amide reduction, such as lithium aluminum hydride (LiAlH₄), readily reduce amides to amines, a process that involves C-O bond cleavage. masterorganicchemistry.compharmaguideline.comyoutube.com Applying such a reagent to an N-hydroxyacetamide would likely result in the reduction of both the carbonyl group and the N-hydroxy group, leading to the corresponding N-ethyl amine.

Achieving the selective reduction of the carbonyl group to an alcohol requires C-N bond cleavage of the intermediate carbinolamine. This transformation is less common than reduction to the amine. However, specific reagents and conditions have been developed for this purpose. For instance, samarium(II) iodide (SmI₂) in the presence of an amine and water has been reported to chemoselectively reduce primary, secondary, and tertiary amides to their corresponding alcohols in high yields. nih.gov This method shows excellent functional group tolerance and proceeds via selective C–N bond cleavage. nih.gov

Borane (BH₃) and its complexes, such as borane-tetrahydrofuran (BH₃·THF), are also versatile reagents for amide reduction. organic-chemistry.orgyoutube.com The outcome of the reaction can be dependent on the amide's structure. While many amides are reduced to amines, certain N,N-disubstituted amides can be reduced to alcohols, particularly in the presence of additives like trimethyl borate. koreascience.kr The selectivity towards alcohol formation is influenced by the steric bulk of the substituents on the nitrogen and the acid moiety. koreascience.kr

The table below compares potential reducing agents for the transformation of the acetyl group.

| Reducing Agent | Typical Product from Amides | Selectivity | Conditions | Potential Outcome for N-Hydroxyacetamide |

| Lithium Aluminum Hydride (LiAlH₄) | Amine masterorganicchemistry.compharmaguideline.com | Low; reduces most polar functional groups. | Anhydrous ether or THF, followed by aqueous workup. pharmaguideline.comic.ac.uk | Likely reduction of both C=O and N-OH groups, leading to N-ethyl-N-(4-ethylphenyl)amine. |

| Samarium(II) Iodide (SmI₂/amine/H₂O) | Alcohol nih.gov | High; excellent functional group tolerance. nih.gov | Mild conditions. nih.gov | Potential for selective reduction to the desired N-(2-hydroxyethyl) product, but reactivity with N-OH is unknown. |

| Borane (BH₃·THF) | Amine or Alcohol youtube.comkoreascience.kracsgcipr.org | Dependent on substrate structure and conditions. koreascience.krnih.gov | THF, often at 0 °C to room temperature. koreascience.kr | Outcome is uncertain; could yield the alcohol, the amine, or a mixture. The N-OH group is also susceptible to reduction. |

The aromatic ring of this compound is activated towards electrophilic aromatic substitution (SEAr). wikipedia.orgyoutube.com The outcome of such reactions is directed by the two substituents already present: the N-hydroxyacetamide group and the ethyl group.

N-Hydroxyacetamide Group: This group is an ortho-, para-director and is considered activating. The nitrogen atom adjacent to the ring has a lone pair of electrons that can be donated into the aromatic π-system through resonance. This donation increases the electron density at the ortho and para positions, making them more nucleophilic and thus more reactive towards electrophiles.

Ethyl Group: This alkyl group is also an ortho-, para-director and is weakly activating due to inductive effects and hyperconjugation.

In this compound, these two groups are para to each other. Therefore, their directing effects reinforce each other, strongly directing incoming electrophiles to the ortho positions relative to the N-hydroxyacetamide group (which are also the ortho positions relative to the ethyl group). As both ortho positions are chemically equivalent, a single mono-substituted product is expected under controlled conditions. Studies on the electrophilic fluorination of N-arylacetamides have shown a preference for substitution at the position ortho to the acetamido group. researchgate.net

Common electrophilic aromatic substitution reactions and their predicted outcomes are summarized below.

| Reaction | Reagents | Electrophile (E⁺) | Predicted Product |

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ (Nitronium ion) | N-(2-Nitro-4-ethylphenyl)-N-hydroxyacetamide |

| Halogenation | Br₂, FeBr₃ | Br⁺ (Bromonium ion) | N-(2-Bromo-4-ethylphenyl)-N-hydroxyacetamide |

| Sulfonation | Fuming H₂SO₄ | SO₃ | 2-(N-Hydroxyacetamido)-5-ethylbenzenesulfonic acid |

| Friedel-Crafts Alkylation | R-Cl, AlCl₃ | R⁺ (Carbocation) | N-(2-Alkyl-4-ethylphenyl)-N-hydroxyacetamide |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | RCO⁺ (Acylium ion) | N-(2-Acyl-4-ethylphenyl)-N-hydroxyacetamide |

Nucleophilic Substitution Reactions (e.g., via Chloro Intermediates)

Nucleophilic substitution is a fundamental class of reactions in organic chemistry where a nucleophile, an electron-rich species, replaces a leaving group on an electrophilic substrate. In the context of this compound, a hypothetical pathway for nucleophilic substitution could involve the conversion of the hydroxyl group of the N-hydroxyacetamide moiety into a better leaving group, such as a chloro group.

This transformation could theoretically be achieved by treating this compound with a chlorinating agent, such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅), to form an N-chloro-N-(4-ethylphenyl)acetamide intermediate. This chloro intermediate would be significantly more susceptible to nucleophilic attack than the parent N-hydroxyacetamide.

A variety of nucleophiles could then be employed to displace the chloride ion. These could include:

Alkoxides (RO⁻): Leading to the formation of N-alkoxy-N-(4-ethylphenyl)acetamides.

Amines (RNH₂): Resulting in the synthesis of N-amino-N-(4-ethylphenyl)acetamides.

Thiolates (RS⁻): Yielding N-thioalkyl-N-(4-ethylphenyl)acetamides.

The general reaction scheme would be as follows:

Activation of the Hydroxyl Group: this compound + Chlorinating Agent → N-chloro-N-(4-ethylphenyl)acetamide + Byproducts

Nucleophilic Substitution: N-chloro-N-(4-ethylphenyl)acetamide + Nucleophile → N-(substituted)-N-(4-ethylphenyl)acetamide + Cl⁻

It is important to note that the specific reaction conditions, such as solvent, temperature, and the nature of the nucleophile, would need to be carefully optimized to achieve the desired substitution product and minimize potential side reactions.

Complexation with Metal Ions (e.g., Fe(III))

The N-hydroxyacetamide functional group is a known chelating agent for various metal ions, including iron(III). The oxygen atoms of the hydroxyl and carbonyl groups can form a stable five-membered ring upon coordination with a metal center. This chelation is a key feature in the biological activity of many hydroxamic acids.

The complexation of this compound with Fe(III) would be expected to proceed via the deprotonation of the hydroxyl group, allowing the resulting hydroxamate anion to act as a bidentate ligand. The reaction can be generalized as:

3 this compound + Fe³⁺ → Fe(N-(4-ethylphenyl)-N-oxyacetamido)₃ + 3 H⁺

The resulting Fe(III) complex would likely be a neutral, tris-chelate species with octahedral geometry around the iron center. Such complexes are often highly colored due to ligand-to-metal charge transfer (LMCT) bands. The stability of the complex would be influenced by factors such as the pH of the solution and the presence of competing ligands.

Table 1: Hypothetical Spectroscopic Data for Fe(III)-[N-(4-ethylphenyl)-N-oxyacetamide]₃ Complex

| Spectroscopic Technique | Expected Observation | Rationale |

| UV-Visible Spectroscopy | Intense absorption band in the visible region (e.g., 400-600 nm) | Characteristic of ligand-to-metal charge transfer (LMCT) in Fe(III)-hydroxamate complexes. |

| Infrared (IR) Spectroscopy | Shift of the C=O stretching frequency to lower wavenumbers upon complexation. | Coordination of the carbonyl oxygen to the Fe(III) ion weakens the C=O bond. |

| Disappearance of the O-H stretching band of the free ligand. | Deprotonation of the hydroxyl group upon chelation. | |

| Mass Spectrometry | Peak corresponding to the molecular ion of the tris-chelate complex. | Confirmation of the 3:1 ligand-to-metal stoichiometry. |

Further experimental studies would be necessary to confirm the formation, stoichiometry, and structure of the Fe(III) complex of this compound.

Advanced Analytical and Spectroscopic Characterization in Research

Spectroscopic Methods for Structural Elucidation

Spectroscopy is a cornerstone of chemical analysis, providing detailed information about molecular structure through the interaction of electromagnetic radiation with the compound.

Fourier Transform Infrared (FT-IR) spectroscopy is a crucial technique for identifying the functional groups present in a molecule. geneticsmr.org By measuring the absorption of infrared radiation, which excites molecular vibrations, an FT-IR spectrum provides a unique "fingerprint" of the compound. For N-(4-ethylphenyl)-N-hydroxyacetamide, the spectrum would exhibit characteristic absorption bands corresponding to its distinct structural components.

Key expected FT-IR peaks for this compound would include a broad absorption for the O-H stretch of the hydroxyl group, a strong band for the C=O stretch of the amide carbonyl group, and multiple bands indicating the aromatic C=C stretching of the phenyl ring and C-H bonds of the ethyl group. sciepub.com

Table 1: Predicted FT-IR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3200 - 3400 (broad) | O-H stretch | N-Hydroxy |

| 3000 - 3100 | C-H stretch | Aromatic |

| 2850 - 2960 | C-H stretch | Ethyl group (Aliphatic) |

| 1650 - 1680 (strong) | C=O stretch | Amide (Tertiary) |

| 1450 - 1600 | C=C stretch | Aromatic ring |

| 1350 - 1400 | C-N stretch | Amide |

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the precise structure of an organic molecule in solution. nih.gov It provides detailed information about the chemical environment of individual hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

¹H NMR: The ¹H NMR spectrum of this compound is expected to show distinct signals for each type of proton. The ethyl group would present a quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons, a classic pattern indicating their adjacency. The protons on the para-substituted aromatic ring would likely appear as two doublets. The acetyl methyl protons would give a sharp singlet, and the hydroxyl proton on the nitrogen would appear as a broad singlet.

Table 2: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Proton Assignment |

| ~ 1.2 | Triplet (t) | 3H | -CH₂CH₃ |

| ~ 2.1 | Singlet (s) | 3H | -C(=O)CH₃ |

| ~ 2.6 | Quartet (q) | 2H | -CH₂ CH₃ |

| ~ 7.2 - 7.4 | Doublet (d) | 2H | Aromatic H (ortho to ethyl) |

| ~ 7.4 - 7.6 | Doublet (d) | 2H | Aromatic H (meta to ethyl) |

| ~ 9.0 (broad) | Singlet (s) | 1H | N-OH |

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal. The spectrum would show two signals for the ethyl group, four signals for the aromatic ring (due to symmetry), one for the acetyl methyl group, and one for the carbonyl carbon.

Table 3: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Carbon Assignment |

| ~ 15 | -CH₂C H₃ |

| ~ 22 | -C(=O)C H₃ |

| ~ 28 | -C H₂CH₃ |

| ~ 120 - 130 | Aromatic CH carbons |

| ~ 135 - 145 | Aromatic Quaternary carbons |

| ~ 170 | C =O (Amide) |

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. openaccessjournals.com For this compound (C₁₀H₁₃NO₂), the molecular weight is 179.22 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 179.

The fragmentation of the molecule would likely involve the loss of characteristic neutral fragments. For instance, the cleavage of the acetyl group could lead to a significant fragment ion. Analysis of a related compound, N-(4-ethoxyphenyl)-N-hydroxy-acetamide, shows major fragments corresponding to the loss of parts of the acetohydroxamic acid side chain. nist.gov

Table 4: Predicted Mass Spectrometry Fragments for this compound

| m/z Value | Possible Fragment Identity |

| 179 | [M]⁺ (Molecular Ion) |

| 163 | [M - O]⁺ |

| 136 | [M - COCH₃]⁺ |

| 120 | [M - N(OH)COCH₃]⁺ |

| 106 | [C₈H₁₀]⁺ (Ethylbenzene) |

| 43 | [COCH₃]⁺ (Acetyl cation) |

Ultraviolet-Visible (UV-Vis) spectrophotometry measures the absorption of UV or visible light by a compound, which corresponds to the promotion of electrons to higher energy orbitals. mu-varna.bg The UV-Vis spectrum of this compound would be dominated by electronic transitions within the substituted aromatic ring. researchgate.net

The presence of the ethylphenyl and acetamide (B32628) groups, which act as chromophores, would result in characteristic absorption bands. Typically, π→π* transitions of the benzene (B151609) ring are observed. upi.edu The N-hydroxyacetamide group attached to the ring may cause a shift in the absorption maxima compared to unsubstituted benzene.

Crystallographic Techniques for Definitive Structural Assignment

While spectroscopic methods provide excellent data for structural elucidation, crystallographic techniques offer an unambiguous, three-dimensional picture of the molecule.

By growing a suitable single crystal of the compound, SCXRD analysis would provide the exact coordinates of each atom in the unit cell. This information confirms the connectivity of the atoms and reveals detailed conformational features, such as the planarity of the amide group and the orientation of the ethylphenyl ring relative to the N-hydroxyacetamide moiety. Furthermore, SCXRD elucidates intermolecular interactions, such as hydrogen bonding involving the N-hydroxy group, which dictate how the molecules pack in the solid state. While specific data for the target compound is not available, analysis of the closely related N-(4-ethylphenyl)acetamide reveals a monoclinic crystal system, demonstrating the level of detail achievable. nih.gov

Analysis of Bond Lengths, Bond Angles, and Torsion Angles

A definitive understanding of the three-dimensional structure of this compound relies on the precise determination of its bond lengths, bond angles, and torsion angles. These geometric parameters are typically obtained from single-crystal X-ray diffraction studies or approximated through computational chemistry methods such as Density Functional Theory (DFT).

However, a thorough review of publicly available scientific literature and crystallographic databases did not yield specific experimental or calculated data for the bond lengths, bond angles, or torsion angles of this compound. While data for structurally related compounds may exist, no peer-reviewed studies containing the specific crystallographic or computational geometric parameters for the title compound could be identified.

Interactive Data Table: Bond Lengths of this compound No published data available at the time of this review.

Interactive Data Table: Bond Angles of this compound No published data available at the time of this review.

Interactive Data Table: Torsion Angles of this compound No published data available at the time of this review.

Chromatographic Techniques for Purity and Quantitative Analysis

Chromatographic methods are indispensable for the separation, purification, and quantitative analysis of this compound. These techniques are vital for assessing the purity of synthesized batches and for monitoring the progress of chemical reactions.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile or thermally sensitive compounds like this compound. In particular, Reversed-Phase HPLC (RP-HPLC), which utilizes a non-polar stationary phase and a polar mobile phase, would be the standard approach for its separation and quantification. The method would typically involve a C18 column and a mobile phase consisting of a mixture of water (often with modifiers like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol. Detection is commonly achieved using a UV detector, set at a wavelength corresponding to the chromophore of the molecule.

Despite the suitability of this technique, a search of the scientific literature did not reveal any published HPLC or RP-HPLC methods specifically developed and validated for the analysis of this compound.

Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile and thermally stable compounds. For this compound, the viability of GC would depend on its thermal stability and volatility. Derivatization might be necessary to convert the polar N-hydroxy group into a more volatile and thermally stable ether or ester to prevent degradation in the high-temperature GC inlet and column.

No specific GC methods for the analysis of this compound have been reported in the peer-reviewed literature.

Hyphenated techniques, which couple the separation power of chromatography with the identification capabilities of mass spectrometry, offer unparalleled specificity and sensitivity.

Liquid Chromatography-Mass Spectrometry (LC-MS) would be the ideal method for the unambiguous identification and quantification of this compound in complex mixtures. The mass spectrometer would provide molecular weight information and fragmentation patterns, confirming the identity of the analyte peak separated by the LC system.

Gas Chromatography-Mass Spectrometry (GC-MS) could be employed if the compound is sufficiently volatile and thermally stable, or after derivatization. It would provide high-resolution separation and mass-based identification.

Currently, there are no specific LC-MS or GC-MS methods published in the scientific literature for the dedicated analysis of this compound.

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely used to monitor the progress of organic reactions, identify compounds in a mixture, and determine the purity of a substance. For the synthesis of this compound, TLC would be an essential tool to track the consumption of starting materials and the formation of the product. A suitable solvent system (eluent) would be developed to achieve good separation between the starting materials, the product, and any by-products on a silica (B1680970) gel plate. Visualization would typically be achieved under UV light.

While TLC is a standard laboratory practice, no studies detailing specific solvent systems or Rf values for this compound have been formally published.

Resolving Spectroscopic Ambiguities

In the characterization of a molecule like this compound, spectroscopic data from techniques such as NMR and IR can sometimes present ambiguities. For instance, definitive assignment of certain proton or carbon signals in NMR or specific vibrational modes in IR might be challenging. Advanced 2D NMR techniques (e.g., COSY, HSQC, HMBC) are instrumental in resolving such ambiguities by providing through-bond correlation information. Furthermore, computational chemistry can be employed to predict spectroscopic data (e.g., chemical shifts, vibrational frequencies), which can then be compared with experimental data to aid in the correct assignment and resolve any uncertainties. However, no published research specifically addressing the resolution of spectroscopic ambiguities for this compound was found.

Variable-Temperature NMR for Dynamic Equilibria and Tautomerism Studies

Variable-temperature Nuclear Magnetic Resonance (VT-NMR) spectroscopy is a powerful technique for investigating dynamic processes in molecules, such as conformational changes and tautomeric equilibria. st-andrews.ac.ukamanote.com In the context of hydroxamic acids, VT-NMR can provide valuable insights into the rotational barriers around the amide bond and the potential for keto-enol tautomerism. researchgate.netacs.org

The hydroxamic acid functional group can exist in Z and E isomeric forms due to restricted rotation around the C-N bond. researchgate.netmdpi.com These isomers can interconvert, and the rate of this exchange is temperature-dependent. At low temperatures, the interconversion may be slow on the NMR timescale, resulting in separate signals for each isomer. As the temperature is increased, the rate of exchange increases, leading to broadening of the signals and eventually coalescence into a single, averaged signal at higher temperatures. st-andrews.ac.uk Analysis of the NMR spectra at different temperatures allows for the determination of the energy barrier for this rotation.

Furthermore, hydroxamic acids can theoretically exist in tautomeric forms, the hydroxamic acid form (-C(=O)N(OH)-) and the hydroximic acid form (-C(OH)=N(O)-). nih.govnih.gov VT-NMR studies can help to identify the predominant tautomer in solution and to study the thermodynamics of the equilibrium if both forms are present in significant amounts. Changes in chemical shifts and coupling constants with temperature can indicate a shift in the tautomeric equilibrium. For instance, studies on other hydroxamic acids have utilized 1H, 13C, and 15N NMR to investigate these dynamic phenomena. nih.gov

Research Findings: A direct study applying variable-temperature NMR to investigate dynamic equilibria and tautomerism specifically in this compound has not been identified in the available research.

Computational Validation of Spectroscopic Data

Computational chemistry, particularly Density Functional Theory (DFT), serves as a crucial tool for validating and interpreting experimental spectroscopic data. nih.govej-eng.org DFT calculations can predict NMR chemical shifts, which can then be compared with experimental values to confirm the structure of a compound and to aid in the assignment of complex spectra. mdpi.com This is particularly useful for distinguishing between different isomers or tautomers. researchgate.net

The process typically involves optimizing the geometry of the molecule in silico and then calculating the NMR shielding tensors. These theoretical values can be correlated with the experimental chemical shifts. A good correlation between the calculated and experimental data provides strong evidence for the proposed structure. mdpi.com DFT can also be used to calculate the relative energies of different conformers or tautomers, helping to predict which form is most stable and therefore likely to be observed experimentally. ej-eng.org For hydroxamic acid derivatives, these computational methods have been employed to understand their electronic structure, stability, and reactivity. nih.govej-eng.org

Research Findings: No specific studies featuring the computational validation of spectroscopic data for this compound were found.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the elemental composition of a pure compound. It provides the percentage by mass of each element present in the molecule. This experimental data is then compared to the theoretical percentages calculated from the compound's proposed molecular formula. A close agreement between the experimental and theoretical values serves as a primary confirmation of the compound's elemental composition and purity. mdpi.com

For this compound, with a presumed molecular formula of C10H13NO2, the theoretical elemental composition would be calculated as follows:

Theoretical Elemental Composition of C10H13NO2

| Element | Symbol | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.01 | 10 | 120.10 | 67.02% |

| Hydrogen | H | 1.01 | 13 | 13.13 | 7.33% |

| Nitrogen | N | 14.01 | 1 | 14.01 | 7.82% |

| Oxygen | O | 16.00 | 2 | 32.00 | 17.86% |

| Total | | | | 179.24 | 100.00% |

Research Findings: Specific experimental elemental analysis data for the compositional verification of this compound was not available in the reviewed literature. mdpi.com

Computational Chemistry and in Silico Studies of N Hydroxyacetamides

Molecular Docking for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to predict the interaction between a ligand and a protein receptor, providing insights into the binding mode and affinity.

N-hydroxyacetamides are a well-known class of histone deacetylase (HDAC) inhibitors. Molecular docking studies are instrumental in understanding how these compounds, including N-(4-ethylphenyl)-N-hydroxyacetamide, interact with the active site of HDAC enzymes, such as HDAC6. The hydroxamic acid moiety is crucial for chelating the zinc ion in the HDAC active site, a key interaction for inhibitory activity. nih.gov

Docking simulations can predict the binding pose of this compound within the HDAC6 active site. The model would likely show the hydroxamic acid group coordinating with the catalytic Zn2+ ion. nih.gov The 4-ethylphenyl group would be predicted to occupy a hydrophobic pocket within the enzyme's binding tunnel, potentially forming π-π stacking interactions with aromatic residues like F583 and F643 (in drHDAC6). nih.gov These interactions are critical for the affinity and selectivity of the inhibitor. By calculating the binding energy, docking studies can provide a quantitative prediction of the binding affinity, which can be correlated with experimental inhibitory concentrations (e.g., IC50 values).

| Interaction Type | Key Residues (HDAC6) | Predicted Interacting Moiety of this compound |

| Metal Chelation | Zn2+ | N-hydroxyacetamide |

| Hydrogen Bonding | Histidine, Aspartic Acid | N-hydroxyacetamide |

| Hydrophobic Interactions | Phenylalanine, Leucine | 4-ethylphenyl |

| π-π Stacking | Phenylalanine | 4-ethylphenyl |

The three-dimensional conformation of a ligand is a critical determinant of its binding affinity and selectivity. Conformational analysis of this compound can be performed to identify its low-energy conformers. These stable conformations are then used in docking studies to determine the most favorable binding pose. The flexibility of the ethylphenyl group and the hydroxamic acid linker allows the molecule to adopt various conformations, and computational methods can predict which of these is optimal for binding to the target enzyme. nih.gov

While this compound is achiral, stereochemistry can be a significant factor for other, more complex N-hydroxyacetamide derivatives. In such cases, computational analysis can predict how different stereoisomers interact with the chiral environment of the enzyme's active site, explaining differences in their biological activity.

Molecular Dynamics Simulations for Conformational Stability and Interaction Dynamics

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of a ligand-receptor complex over time. An MD simulation of the this compound-HDAC6 complex, for instance, would reveal the stability of the binding pose predicted by molecular docking. researchgate.net It can show how the ligand and protein move and adapt to each other, providing insights into the flexibility of the active site and the strength of the interactions. These simulations can also be used to calculate the binding free energy, offering a more accurate prediction of binding affinity than docking alone. scispace.com

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT) for Electronic Structure and Spectroscopic Prediction

Quantum chemical calculations, such as Density Functional Theory (DFT), are used to study the electronic properties of molecules. scispace.com For this compound, DFT calculations can provide information on its molecular orbitals (HOMO and LUMO), electrostatic potential, and charge distribution. scispace.com This information is valuable for understanding its reactivity and ability to participate in various intermolecular interactions. DFT can also be used to predict spectroscopic properties, such as NMR and IR spectra, which can be compared with experimental data to validate the computed structure. semanticscholar.org

| Property | Predicted Value/Information | Significance |

| HOMO-LUMO Gap | Energy difference between the highest occupied and lowest unoccupied molecular orbitals | Indicates chemical reactivity and electronic excitation properties |

| Electrostatic Potential | Distribution of charge on the molecular surface | Identifies regions prone to electrophilic or nucleophilic attack |

| Atomic Charges | Partial charges on each atom | Helps in understanding intermolecular interactions like hydrogen bonding |

| Spectroscopic Shifts | Predicted 1H and 13C NMR chemical shifts | Aids in structure elucidation and confirmation |

Structure-Activity Relationship (SAR) Studies via Computational Modeling

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. Computational modeling plays a key role in SAR by allowing for the systematic modification of a lead compound, such as this compound, and predicting the effect of these modifications on its binding affinity and activity. For example, by computationally replacing the ethyl group with other substituents (e.g., methyl, propyl, halogen), researchers can predict how these changes will affect the interaction with the hydrophobic pocket of HDAC6. This in silico screening can prioritize the synthesis of the most promising derivatives, saving time and resources.

Quantitative Structure-Activity Relationship (QSAR) Approaches

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.net In a QSAR study of N-hydroxyacetamide derivatives, various molecular descriptors (e.g., physicochemical properties, topological indices) would be calculated for each compound. These descriptors are then used to build a statistical model that can predict the activity of new, unsynthesized compounds. jmaterenvironsci.com A robust QSAR model can be a powerful tool for lead optimization and the design of novel inhibitors with improved potency and selectivity. researchgate.net

| Descriptor Type | Example Descriptors | Information Provided |

| Electronic | Dipole moment, Partial charges | Charge distribution and polarity |

| Steric | Molecular volume, Surface area | Size and shape of the molecule |

| Hydrophobic | LogP | Lipophilicity and membrane permeability |

| Topological | Connectivity indices | Molecular branching and connectivity |

Molecular Mechanisms and Biological Activities of N Hydroxyacetamide Derivatives Preclinical Research

N-hydroxyacetamide derivatives represent a significant class of compounds in preclinical research, primarily due to their potent inhibitory effects on key enzyme families, namely histone deacetylases (HDACs) and matrix metalloproteinases (MMPs). Their mechanism of action, centered around the hydroxamic acid functional group, allows for potent chelation of metal ions within the active sites of these enzymes, leading to the modulation of various cellular processes.

Enzyme Inhibition Profiles and Specificity

The specificity of N-hydroxyacetamide derivatives is a critical aspect of their preclinical evaluation, with research efforts focused on designing molecules that can selectively target specific enzyme isoforms to maximize therapeutic efficacy and minimize off-target effects.

N-hydroxyacetamide derivatives are well-established as inhibitors of histone deacetylases (HDACs), a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. nih.govresearchgate.net By removing acetyl groups from lysine (B10760008) residues on both histone and non-histone proteins, HDACs contribute to a more compact chromatin structure, generally leading to transcriptional repression. researchgate.netnih.gov The inhibition of HDACs by N-hydroxyacetamide derivatives can restore the balance of protein acetylation, inducing changes in gene expression that can lead to cell differentiation, suppression of proliferation, and apoptosis in cancer cells. nih.govresearchgate.net

The hydroxamic acid moiety is a highly effective zinc-binding group, which interacts with the zinc ion in the catalytic pocket of HDAC enzymes. nih.gov This interaction is a hallmark of many potent HDAC inhibitors. mdpi.com The general structure of these inhibitors typically consists of three key components: a zinc-binding group (the hydroxamic acid), a linker region, and a "cap" group that interacts with the surface of the enzyme. nih.gov Modifications to the cap and linker regions have been shown to improve the inhibitory effects and selectivity of these compounds. mdpi.com N-hydroxyacetamide derivatives, as a subset of hydroxamates, have demonstrated inhibitory activity against both class I and class II HDACs. nih.gov

Table 1: Examples of N-Hydroxyacetamide Derivatives as HDAC Inhibitors

| Compound Class | Target | Key Structural Features | Reference |

|---|---|---|---|

| N-Hydroxycarboxamides | HDAC8 | Piperazine linker | nih.gov |

| N-Hydroxycinnamamides | Class I and II HDACs | Substituted anilides as cap group | nih.gov |

Within the HDAC family, HDAC6, a class IIb enzyme, has emerged as a particularly attractive therapeutic target. nih.gov It is primarily located in the cytoplasm and is unique in its ability to deacetylate α-tubulin. researchgate.netnih.gov The selective inhibition of HDAC6 is of interest for the treatment of various diseases, including neurodegenerative disorders and cancer, due to its role in protein trafficking and degradation. nih.govnih.gov

Structure-activity relationship (SAR) studies have been instrumental in the development of selective HDAC6 inhibitors. nih.gov Research has shown that high selectivity and potent inhibition of HDAC6 can be achieved through careful design of the linker element of the inhibitor, even in the absence of a large surface-binding "cap" group. researchgate.net For instance, the introduction of bulky capping groups to a phenylhydroxamic acid core can enhance inhibitory selectivity for HDAC6 over other HDAC isoforms. nih.gov

Docking analyses have revealed the importance of an optimal aliphatic linker size, as well as the electronic substituent effect and rigidity of the aryl cap group in achieving selectivity. nih.gov For example, some studies have identified compounds with nanomolar inhibitory activity and significant selectivity for HDAC6 over HDAC1. nih.gov The selectivity of hydroxamate-based inhibitors for HDAC6 can be substantial, though off-target inhibition, particularly against HDAC10, has been observed. mdpi.com This has led to the exploration of alternative zinc-binding groups to improve selectivity further. mdpi.com

Table 2: Key Factors in Selective HDAC6 Inhibition by N-Hydroxyacetamide Derivatives

| Structural Feature | Impact on Selectivity | Example/Finding | Reference |

|---|---|---|---|

| Linker Element | Careful choice of the linker can achieve high selectivity. | Potent and selective inhibition was achieved with optimized linker elements. | researchgate.net |

| Capping Group | Bulky groups can enhance selectivity. | Derivatization of phenylhydroxamic acid with bulky capping groups improved selectivity. | nih.gov |

| Aliphatic Linker Size | Optimal size is important for selectivity. | SAR studies identified an optimal linker size for HDAC6 inhibition. | nih.gov |

| Aryl Cap Group | Electronic substituent effect and rigidity are key. | Docking analyses highlighted the role of the aryl cap in subtype selectivity. | nih.gov |

The mechanism of action of N-hydroxyacetamide derivatives as HDAC inhibitors is fundamentally linked to the regulation of post-translational modifications (PTMs), specifically protein acetylation. nih.govbiocompare.com Acetylation is a dynamic and reversible process that plays a critical role in regulating a wide array of cellular functions, including gene transcription, cell cycle control, and signal transduction. creative-proteomics.comoncogen.org

By inhibiting HDACs, these compounds prevent the removal of acetyl groups from lysine residues on both histone and non-histone proteins. researcher.life The resulting hyperacetylation of histones leads to a more relaxed chromatin structure, which can facilitate the access of transcription factors to DNA and thereby alter gene expression patterns. researchgate.net

Beyond histones, a vast number of non-histone proteins are also targets of acetylation, and their acetylation status is regulated by the interplay between histone acetyltransferases (HATs) and HDACs. nih.govnih.gov For example, the acetylation of transcription factors can modulate their activity and ability to interact with other proteins. creative-proteomics.com Therefore, by inhibiting HDACs, N-hydroxyacetamide derivatives can have widespread effects on cellular signaling networks and protein function. oncogen.orgresearcher.life

Matrix Metalloproteinase (MMP) Inhibition

Hydroxamic acids, the broader class to which N-hydroxyacetamides belong, are well-documented as potent inhibitors of matrix metalloproteinases (MMPs). nih.govacs.org MMPs are a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix (ECM). nih.gov Their activity is crucial in physiological processes like tissue remodeling, but their dysregulation is implicated in pathologies such as arthritis and cancer. acs.org

The hydroxamic acid moiety serves as a strong zinc-binding group, enabling high-affinity binding to the catalytic zinc ion in the active site of MMPs. nih.govmdpi.com This interaction effectively blocks the enzymatic activity of MMPs. nih.gov While potent, many hydroxamate-based MMP inhibitors exhibit broad-spectrum activity, inhibiting multiple MMP isoforms. mdpi.com This lack of selectivity has been a challenge in their clinical development, leading to off-target effects. researchgate.net

Despite these challenges, the development of hydroxamic acid-based MMP inhibitors continues, with a focus on designing more selective agents by modifying their structural scaffolds and substituents to achieve better interactions with specific MMP subtypes. nih.gov

Table 3: Profile of Hydroxamic Acids as MMP Inhibitors

| Feature | Description | Reference |

|---|---|---|

| Mechanism | The hydroxamic acid group chelates the catalytic zinc ion in the MMP active site. | nih.govmdpi.com |

| Potency | Generally exhibit high-affinity binding and potent inhibition. | acs.orgmdpi.com |

| Selectivity | Often show broad-spectrum inhibition across multiple MMP isoforms. | mdpi.comresearchgate.net |

| Therapeutic Target | Pathologies involving excessive ECM degradation, such as arthritis and cancer. | nih.govacs.org |

Specific MMP12 Inhibition by N-Hydroxyacetamide Derivatives

No preclinical studies were identified that specifically investigated the inhibitory activity of N-(4-ethylphenyl)-N-hydroxyacetamide against Matrix Metalloproteinase-12 (MMP-12).

Zinc Binding Properties and Competitive Inhibition Mechanisms

Information regarding the zinc-binding properties and the competitive inhibition mechanisms of this compound is not documented in the available scientific literature.

Urease Inhibition and Mechanistic Insights

There are no published preclinical research findings detailing the urease inhibition potential or the mechanistic insights of this compound.

Aminopeptidase N (APN, CD13) Inhibition and Structure-Activity Relationships

Specific studies on the inhibition of Aminopeptidase N (APN, CD13) by this compound and its structure-activity relationships could not be located in the public domain.

Peptide Deformylase Inhibition for Antimicrobial Applications

Preclinical data on the inhibition of peptide deformylase by this compound for potential antimicrobial applications is not available in the reviewed scientific literature.

Inhibition of Other Enzymes (e.g., Aldehyde Oxidase, Tyrosinase, Acetylcholinesterase)

No specific preclinical research was found that examined the inhibitory effects of this compound on other enzymes such as aldehyde oxidase, tyrosinase, or acetylcholinesterase.

Anticancer Research and Cytotoxicity Studies (In Vitro Cell Lines)

There is no available data from in vitro studies on various cell lines to support any claims of anticancer activity or to provide a cytotoxicity profile for this compound.

Kinase Inhibitory Activities (e.g., VEGFR2, ALK, AKT1, ABL, EGFR, PDGFR-β)No information on the kinase inhibitory profile of this compound could be located.

Further research is required to determine if this compound possesses the biological activities outlined.

Nuclear Factor-kappa B (NFĸB) Pathway Modulation

There is no available information from preclinical research describing the modulation of the NFĸB pathway by this compound.

Anti-inflammatory Research (In Vitro Models)

Modulation of Inflammatory Mediators and Signaling Pathways

No in vitro studies were found that investigate the effect of this compound on inflammatory mediators and signaling pathways.

Inhibition of Enzymes in Inflammatory Pathways (e.g., Lipoxygenase)

Data on the inhibitory effects of this compound on enzymes involved in inflammatory pathways, such as lipoxygenase, is not available in the searched scientific literature.

Antimicrobial Research

Disruption of Bacterial Cell Membranes

There is no research available describing the mechanism of action of this compound, specifically concerning the disruption of bacterial cell membranes.

Activity Against Specific Microorganisms (e.g., E. coli, S. aureus, A. oryzae, A. foetidus)

No studies were identified that report on the antimicrobial activity of this compound against E. coli, S. aureus, A. oryzae, or A. foetidus.

Due to the lack of available data, data tables and detailed research findings for this compound cannot be provided.

Effectiveness Against Drug-Resistant Pathogens

The emergence of multidrug-resistant (MDR) pathogens presents a significant global health challenge, necessitating the development of novel therapeutic agents. N-hydroxyacetamide derivatives have been investigated in preclinical studies for their potential to combat these resilient microorganisms. While specific data on this compound is limited in this context, research on related N-hydroxyacetamide and hydroxamate-containing compounds provides insights into their potential antimicrobial activities.

One area of investigation has been the potential for these compounds to act as adjuvants, enhancing the efficacy of existing antimicrobial drugs. For instance, certain adamantane derivatives featuring an N-hydroxyacetamide pharmacophore have been shown to potentiate the activity of fluconazole, a common antifungal agent, against resistant strains of Candida albicans nih.gov. In a study, the concentration of fluconazole required to completely inhibit the growth of a resistant C. albicans strain was significantly reduced when used in combination with these N-hydroxyacetamide compounds nih.gov. This suggests a mechanism by which these derivatives may overcome existing resistance pathways in fungi.

Further preclinical research is necessary to elucidate the specific spectrum of activity and mechanisms of action of this compound against a broad range of drug-resistant bacterial and fungal pathogens.

Table 1: Representative Preclinical Activity of N-Hydroxyacetamide Derivatives Against Drug-Resistant Fungi (Note: Data presented is for representative N-hydroxyacetamide derivatives and not specifically for this compound, for which specific data was not available in the reviewed sources.)

| Compound Type | Pathogen | Combination Agent | Observation |

| Adamantane N-hydroxyacetamide derivative | Candida albicans (Fluconazole-Resistant) | Fluconazole | Significant reduction in the minimum inhibitory concentration of fluconazole nih.gov. |

Neuroprotective Research and Antioxidant Activity

Preclinical studies have explored the potential of N-hydroxyacetamide derivatives in the context of neurodegenerative diseases and oxidative stress-related neuronal damage. The neuroprotective effects of these compounds are often linked to their antioxidant properties and their ability to modulate pathways involved in neuronal cell death.

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense systems, is a key pathological feature in a range of neurodegenerative disorders. The brain is particularly vulnerable to oxidative damage due to its high metabolic rate and lipid-rich composition.

While specific preclinical data for this compound in neuroprotection models is not extensively documented in the available literature, the broader class of hydroxamic acids has shown promise. Some hydroxamate-based compounds have demonstrated the ability to protect neurons from oxidative stress. This neuroprotective effect can, in some cases, be independent of their well-known histone deacetylase (HDAC) inhibitory activity. Certain hydroxamate-based HDAC inhibitors have been found to protect neurons from oxidative insults through a catalase-like mechanism, where they facilitate the decomposition of hydrogen peroxide.

The antioxidant activity of acetamide (B32628) derivatives has also been reported, with some compounds showing the ability to scavenge free radicals and reduce the production of nitric oxide and ROS in cellular models. This antioxidant capacity is a crucial aspect of their potential neuroprotective effects.

Table 2: Representative Neuroprotective and Antioxidant Activities of N-Hydroxyacetamide Derivatives (Note: Data presented is for representative N-hydroxyacetamide and related derivatives and not specifically for this compound, for which specific data was not available in the reviewed sources.)

| Compound Class | Model | Key Findings |

| Hydroxamate-based HDAC inhibitors | In vitro neuronal cultures | Protection against hydrogen peroxide-induced neuronal death. |

| Acetamide derivatives | Macrophage cell lines | Scavenging of free radicals and reduction of ROS and nitric oxide production. |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(4-ethylphenyl)-N-hydroxyacetamide, and how can purity be ensured during synthesis?

- Methodology : Multi-step synthesis typically involves coupling reactions between substituted phenylamines and hydroxylated acetamide precursors. For example, intermediates like 4-ethylaniline can be acylated under anhydrous conditions using acetyl chloride, followed by hydroxylation via hydroxylamine derivatives. Key steps include monitoring reaction progress with thin-layer chromatography (TLC) and purifying via column chromatography. Purity validation requires high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and mass spectrometry (MS) to confirm molecular integrity .

- Critical Considerations : Control reaction pH and temperature to avoid side products like over-acylated derivatives. Use inert atmospheres (N₂/Ar) to prevent oxidation of the hydroxylamine moiety.

Q. How can researchers confirm the structural integrity of this compound using spectroscopic methods?

- Methodology :

- NMR : Perform ¹H and ¹³C NMR in deuterated dimethyl sulfoxide (DMSO-d₆) to resolve aromatic protons (δ 7.2–7.4 ppm) and acetamide carbonyl signals (δ 168–170 ppm). Compare experimental shifts with computational predictions (e.g., DFT calculations).

- IR : Identify characteristic bands for N–H stretching (3250–3350 cm⁻¹) and C=O vibrations (1650–1680 cm⁻¹).

- Mass Spectrometry : Use ESI-MS to detect the molecular ion peak [M+H]⁺ at m/z 208.1 (calculated for C₁₀H₁₃NO₂).

Q. What protocols are recommended for initial bioactivity screening of this compound?

- Methodology :

- Antimicrobial Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (MIC values). For example, similar acetamide derivatives showed MICs <50 µg/mL .

- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., MCF-7 breast cancer) to measure IC₅₀ values. Monitor apoptosis via caspase-3/7 activation assays .

- Controls : Include positive controls (e.g., doxorubicin for cytotoxicity) and solvent-only blanks to exclude artifacts.

Advanced Research Questions

Q. What strategies are effective in elucidating the mechanism of action of this compound in biological systems?

- Methodology :

- Target Identification : Use affinity chromatography or pull-down assays with biotinylated analogs to isolate binding proteins. Validate targets via Western blotting or SPR (surface plasmon resonance).

- Enzyme Inhibition : Test against kinases or oxidoreductases (e.g., COX-2) using fluorogenic substrates. For example, pyrimidoindole analogs inhibit enzyme activity via competitive binding .

- In Silico Modeling : Perform molecular docking (AutoDock Vina) to predict interactions with active sites (e.g., ATP-binding pockets) .

- Data Interpretation : Correlate inhibitory potency (IC₅₀) with structural features like the ethylphenyl group’s hydrophobicity.

Q. How should contradictory data regarding the bioactivity of this compound be analyzed?

- Case Example : If Study A reports potent antimicrobial activity (MIC = 10 µg/mL) while Study B finds no effect:

- Replication : Repeat assays under standardized conditions (pH, temperature, inoculum size).

- Meta-Analysis : Compare solvent systems (DMSO vs. aqueous buffers) and cell viability endpoints (CFU counts vs. optical density).

- Structural Confounds : Verify compound stability via HPLC post-assay; degradation products may explain discrepancies .

- Resolution : Use orthogonal assays (e.g., time-kill kinetics) to confirm bacteriostatic vs. bactericidal effects.

Q. What experimental designs are optimal for assessing the in vivo efficacy and toxicity of this compound?

- Methodology :

- Pharmacokinetics : Administer orally or intravenously to rodent models; measure plasma concentration-time profiles using LC-MS/MS. Calculate AUC, Cₘₐₓ, and t₁/₂.

- Toxicity : Conduct acute (14-day) and subchronic (90-day) studies, monitoring organ histopathology (liver, kidneys) and hematological parameters.

- Efficacy Models : Use xenograft tumors (e.g., HT-29 colon cancer) to evaluate tumor growth inhibition. Compare results to in vitro cytotoxicity data .

- Challenges : Address low bioavailability by formulating with cyclodextrins or liposomes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.